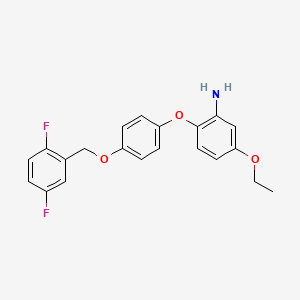

2-(4-((2,5-Difluorobencil)oxi)fenoxi)-5-etoxi-anilina

Descripción general

Descripción

SEA0400 es un inhibidor potente y selectivo del intercambiador sodio-calcio (NCX). Este compuesto ha sido ampliamente estudiado por su capacidad para modular la homeostasis del calcio en varios tipos de células, incluidas neuronas, astrocitos y cardiomiocitos. El intercambiador sodio-calcio juega un papel crucial en el mantenimiento de los niveles intracelulares de calcio mediante el intercambio de iones sodio por iones calcio a través de la membrana celular. SEA0400 ha demostrado ser prometedor en diversas aplicaciones terapéuticas, particularmente en el contexto de las enfermedades cardiovasculares y la neuroprotección .

Aplicaciones Científicas De Investigación

Effects on Myocardial Ischemia-Reperfusion Injury

Research indicates that SEA0400 significantly reduces infarct size in models of myocardial ischemia-reperfusion injury. For instance, studies have demonstrated that administration of SEA0400 before reperfusion can decrease infarct volumes in rat hearts subjected to transient middle cerebral artery occlusion, suggesting its protective effects against ischemic damage .

Table 1: Effects of SEA0400 on Myocardial Ischemia-Reperfusion Injury

| Study Reference | Model Used | Concentration | Infarct Size Reduction (%) |

|---|---|---|---|

| Rat heart | 1 µM | Significant reduction observed | |

| Rabbit heart | 0.3 µM | 41.5% reduction | |

| Isolated cardiomyocytes | 1 µM | Reduced cell injury |

Impact on Calcium Handling

SEA0400 has been shown to affect calcium handling in cardiac cells. In isolated canine ventricular myocytes, it effectively blocks both inward and outward NCX currents, leading to alterations in calcium transient dynamics . This modulation can enhance understanding of calcium signaling pathways critical for cardiac function.

Table 2: Effects of SEA0400 on Calcium Transients

| Cell Type | Concentration | Effect on Ca2+ Transients |

|---|---|---|

| Canine ventricular myocytes | 1 µM | Significant inhibition of NCX currents |

| Cultured astrocytes | 5-33 nM | Attenuated Ca2+-induced cell damage |

Neuroprotection

SEA0400 has shown promise in protecting against post-ischemic brain damage. It has been found to reduce the production of reactive oxygen species and prevent cell death in cultured neurons and astrocytes subjected to oxidative stress . This suggests potential applications in treating conditions such as stroke or traumatic brain injury.

Table 3: Neuroprotective Effects of SEA0400

| Study Reference | Model Used | Concentration | Observed Effects |

|---|---|---|---|

| Cultured neurons | 5-33 nM | Reduced reactive oxygen species production | |

| Astrocytes | Varies | Prevented DNA ladder formation |

Case Study: Myocardial Infarction Model

In a study involving isolated rabbit hearts, SEA0400 was administered during ischemic conditions. The results indicated a marked reduction in infarct size compared to untreated controls, demonstrating its potential as a therapeutic agent for acute myocardial infarction .

Case Study: Stroke Model

Another significant study evaluated the effects of SEA0400 on cerebral ischemia models. The compound was shown to significantly reduce infarct volumes and improve neurological outcomes post-ischemia, further supporting its role as a neuroprotective agent .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

SEA0400 se sintetiza a través de un proceso químico de múltiples pasos. La síntesis comienza con la preparación de la estructura central, que implica la formación de un anillo de benceno sustituido con grupos etoxilo y difluorofenilo. Los pasos clave incluyen:

Formación del anillo de benceno:

Reacciones de sustitución: El anillo de benceno se somete a reacciones de sustitución para introducir los grupos funcionales necesarios, como los grupos metoxilo y fenoxilo.

Ensamblaje final: El paso final implica el acoplamiento del anillo de benceno sustituido con anilina para formar SEA0400

Métodos de Producción Industrial

La producción industrial de SEA0400 sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

SEA0400 principalmente se somete a reacciones de sustitución debido a la presencia de varios grupos funcionales en su anillo de benceno. Estas reacciones incluyen:

Sustitución nucleófila: Los grupos metoxilo y fenoxilo en el anillo de benceno pueden sufrir reacciones de sustitución nucleófila.

Sustitución electrófila: Los grupos etoxilo y difluorofenilo pueden participar en reacciones de sustitución electrófila

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y las reacciones de SEA0400 incluyen:

Hidróxido de sodio: Se utiliza como base en reacciones de sustitución nucleófila.

Ácido sulfúrico: Se utiliza como catalizador en reacciones de sustitución electrófila.

Solventes orgánicos: Como el dimetilsulfóxido (DMSO) y el etanol, se utilizan como medios de reacción

Productos Principales

Los productos principales formados a partir de las reacciones de SEA0400 incluyen varios derivados de benceno sustituidos, dependiendo de los reactivos y condiciones específicas utilizadas .

Mecanismo De Acción

SEA0400 ejerce sus efectos al inhibir selectivamente el intercambiador sodio-calcio. El intercambiador sodio-calcio es un antiportador que bombea iones calcio fuera de las células mientras introduce iones sodio en las células. SEA0400 se une al intercambiador y lo estabiliza en un estado inactivo, evitando el intercambio de iones sodio y calcio. Esta inhibición conduce a una reducción en los niveles intracelulares de calcio, lo que puede tener varios efectos fisiológicos dependiendo del tipo de célula y el contexto .

Comparación Con Compuestos Similares

SEA0400 se compara a menudo con otros inhibidores del intercambiador sodio-calcio, como KB-R7943. Si bien ambos compuestos inhiben el intercambiador sodio-calcio, SEA0400 es más selectivo y potente. Las principales diferencias incluyen:

Selectividad: SEA0400 tiene una mayor selectividad para el intercambiador sodio-calcio en comparación con KB-R7943.

Mecanismo de acción: SEA0400 estabiliza el intercambiador sodio-calcio en un estado inactivo, mientras que KB-R7943 tiene un mecanismo de unión diferente.

Lista de Compuestos Similares

Actividad Biológica

SEA0400 is a selective inhibitor of the sodium-calcium exchanger (NCX), a crucial anti-porter that regulates intracellular calcium levels by exchanging Na and Ca. Its biological activity has garnered attention for its potential therapeutic applications, particularly in conditions like ischemia and arrhythmias. This article delves into the mechanisms, effects, and research findings surrounding SEA0400.

SEA0400 binds to the NCX and inhibits its function, particularly in its reverse mode, which is activated during pathological conditions. This inhibition leads to reduced calcium influx, thereby mitigating cellular damage associated with calcium overload.

- Binding Site : SEA0400 occupies a pocket within the transmembrane domain of NCX1, stabilizing it in an inward-facing conformation that prevents ion transport .

- Selectivity : It exhibits high selectivity for NCX over other ion channels and transporters, displaying no significant effects on Ca-ATPase or Na, K-ATPase at concentrations up to 3 µM .

In Vitro Studies

In cultured neurons, astrocytes, and microglia, SEA0400 has demonstrated potent inhibitory effects on NCX with IC50 values ranging from 5 to 33 nM. The compound's activity is significantly higher than that of other NCX inhibitors like KB-R7943 .

- Effect on Calcium Transients : In isolated cardiomyocytes, SEA0400 (1 µM) increased the amplitude of calcium transients in various genetic backgrounds while reducing proarrhythmic spontaneous calcium releases .

In Vivo Studies

SEA0400 has been evaluated in several animal models:

- Cerebral Ischemia : In rat models of cerebral ischemia, administration of SEA0400 at a dose of 3 mg/kg resulted in decreased infarct volume in both the striatum and cerebral cortex, indicating neuroprotective effects .

- Myocardial Infarction : In a rabbit model of myocardial infarction, SEA0400 reduced pacing-induced ventricular premature beats but also displayed proarrhythmic activity under certain conditions .

Case Studies and Clinical Implications

Research indicates that SEA0400 may have significant implications for treating heart failure and atrial fibrillation due to its ability to modulate calcium handling in cardiomyocytes.

Research Findings

Recent studies have elucidated the structural basis for SEA0400's action. It has been shown that the compound stabilizes conformational changes in the NCX that are critical for its inactivation. Allosteric inhibition by SEA0400 is particularly effective under conditions where NCX is overactive, such as during reperfusion injury or heart failure .

Propiedades

IUPAC Name |

2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2NO3/c1-2-25-18-8-10-21(20(24)12-18)27-17-6-4-16(5-7-17)26-13-14-11-15(22)3-9-19(14)23/h3-12H,2,13,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUBLPUJDOWYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC3=C(C=CC(=C3)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349269 | |

| Record name | SEA0400 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223104-29-8 | |

| Record name | SEA0400 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.